benzaldehyde N,N-diphenylhydrazone

Description

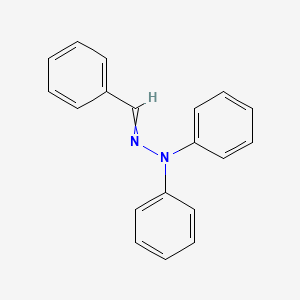

Benzaldehyde N,N-diphenylhydrazone is a hydrazone derivative formed by the condensation of benzaldehyde with N,N-diphenylhydrazine. Its chemical structure features a benzaldehyde moiety linked to a diphenylhydrazone group (C₆H₅CH=NN(C₆H₅)₂) . This compound is characterized by its crystalline solid state, molecular formula C₁₉H₁₆N₂, and CAS number 588-64-7 (for the phenylhydrazone variant; diphenyl derivatives may vary) .

Properties

Molecular Formula |

C19H16N2 |

|---|---|

Molecular Weight |

272.3 g/mol |

IUPAC Name |

N-(benzylideneamino)-N-phenylaniline |

InChI |

InChI=1S/C19H16N2/c1-4-10-17(11-5-1)16-20-21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H |

InChI Key |

VREONUZGDYDJLN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=NN(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of benzaldehyde N,N-diphenylhydrazone, highlighting differences in substituents and physical/chemical properties:

Reactivity and Functional Differences

- Electrochemical Behavior : Benzaldehyde benzoylhydrazone undergoes N–N bond cleavage during electrochemical reduction, yielding benzamide (19%) and benzaldehyde (6%) as major products. This contrasts with benzaldehyde phenylhydrazone, which lacks electron-withdrawing groups and exhibits slower redox kinetics .

- Synthetic Pathways: Hydrazones are typically synthesized via condensation of aldehydes with hydrazides. For example, this compound is prepared by reacting benzaldehyde with N,N-diphenylhydrazine under acidic conditions, analogous to the synthesis of nicotinohydrazide derivatives .

Performance in Organic Electronics

In contrast, 4-diphenylaminobenzaldehyde N-methyl-N-phenylhydrazone achieves an on/off ratio of 180, attributed to its planar structure and enhanced π-π stacking .

Key Research Findings

- Thermodynamic Stability : Benzaldehyde phenylhydrazone (CAS 588-64-7) has a higher melting point (∼150°C) compared to N,N-dimethylhydrazone derivatives (mp: ∼80°C), reflecting stronger intermolecular interactions in phenyl-substituted variants .

- Solubility: Diphenylamino substituents (e.g., in 4-(diethylamino)this compound) improve solubility in polar aprotic solvents like DMF, critical for solution-processed electronic devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.